Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Description

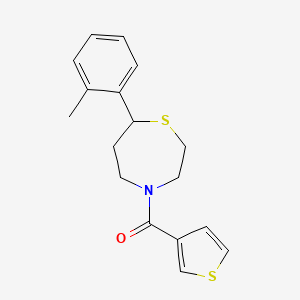

Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a sulfur-containing heterocyclic compound featuring a thiophene ring linked to a 1,4-thiazepane scaffold substituted with an o-tolyl group. The o-tolyl substituent (a methyl-substituted benzene ring) enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name |

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS2/c1-13-4-2-3-5-15(13)16-6-8-18(9-11-21-16)17(19)14-7-10-20-12-14/h2-5,7,10,12,16H,6,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBHBQSAWSOVEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final step often involves the formation of the methanone group through oxidation or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methanone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The thiophene and thiazepane rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices, due to its conductive and optoelectronic properties.

Mechanism of Action

The mechanism of action of Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffolds

- 1,4-Thiazepane vs. Thiadiazole/Thiazole: The 1,4-thiazepane ring in the target compound differs from smaller heterocycles like 1,3,4-thiadiazole or thiazole (e.g., in Bhole and Bhusari’s compounds ). In contrast, rigid five-membered thiadiazole/thiazole rings favor planar interactions, such as DNA intercalation or enzyme active-site binding.

Thiophene vs. Pyrrole :

The thiophene moiety (a five-membered aromatic ring with sulfur) contrasts with pyrrole derivatives (nitrogen-containing) seen in BODIPY synthesis . Thiophene’s electron-rich nature enhances π-π stacking interactions, while pyrroles are more basic and participate in hydrogen bonding, affecting solubility and reactivity.

Substituent Effects

- o-Tolyl Group: The o-tolyl group is a common feature in methanone derivatives, as seen in both the target compound and BODIPY intermediates .

Functional Group Variations :

Bhole and Bhusari’s compounds incorporate hydrazide or thioxo groups, which introduce hydrogen-bonding sites absent in the target compound . Such groups enhance interactions with polar residues in enzymes, as demonstrated in their antitumor studies.

Data Table: Key Properties of Comparable Compounds

Biological Activity

Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazepane ring, a thiophene ring, and an o-tolyl group. This unique structure contributes to its reactivity and interaction with biological targets. The compound's molecular formula is and it has a molecular weight of approximately 245.35 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazepane ring can form hydrogen bonds, while the thiophene ring may participate in π-π interactions. These interactions can modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. For instance:

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These findings highlight the compound's efficacy against common pathogens.

Antioxidant Activity

This compound has also demonstrated antioxidant properties. In vitro assays using DPPH and ABTS methods revealed that the compound effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

This antioxidant activity suggests potential applications in preventing cellular damage associated with oxidative stress.

Enzyme Inhibition

One of the most promising aspects of this compound is its ability to inhibit specific enzymes involved in disease processes. For example, studies have indicated that it acts as a potent inhibitor of tyrosinase, an enzyme critical in melanin production:

| Enzyme | IC50 (µM) | Comparison with Kojic Acid (IC50) |

|---|---|---|

| Tyrosinase | 2.5 | 220 times more effective |

This inhibition may have implications for treating hyperpigmentation disorders.

Study on Tyrosinase Inhibition

A recent study evaluated the efficacy of this compound as a tyrosinase inhibitor in B16F10 murine melanoma cells. The results demonstrated that the compound significantly reduced melanin production by inhibiting intracellular tyrosinase activity without exhibiting cytotoxicity at concentrations up to 20 µM.

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it effectively inhibited bacterial growth at relatively low concentrations, supporting its potential as a therapeutic agent for bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.